![molecular formula C12H27NOSi B1280882 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 135938-63-5](/img/structure/B1280882.png)
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine
Descripción general
Descripción
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is an organosilicon compound that features a piperidine ring substituted with a tert-butyl(dimethyl)silyl group
Aplicaciones Científicas De Investigación
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities, allowing for selective reactions on other parts of the molecule.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in modifying the pharmacokinetic properties of drug candidates.
Material Science: It can be used in the synthesis of silicon-based materials with specific properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as tert-butyl 4-[(e)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1h-indole-1-carboxylate, have been synthesized as potential precursors to biologically active natural products like indiacen a and indiacen b .
Mode of Action
Similar compounds have been found to act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of biologically active natural products .
Result of Action
Similar compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
It’s worth noting that similar compounds are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine plays a significant role in biochemical reactions, particularly in the context of protecting groups in organic synthesis. The tert-butyl(dimethyl)silyl group is known for its stability and resistance to hydrolysis, making it a valuable protective group for hydroxyl functionalities in complex organic molecules . This compound interacts with various enzymes and proteins involved in metabolic pathways, such as those responsible for the hydrolysis of silyl ethers. The interactions are primarily characterized by the cleavage of the silyl group, which can be catalyzed by specific enzymes like silyl ether hydrolases .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the availability of hydroxyl groups on biomolecules, thereby affecting their activity and interactions. For instance, the removal of the silyl group can expose hydroxyl groups that participate in phosphorylation or other post-translational modifications, impacting gene expression and cellular metabolism . Additionally, the compound’s stability and resistance to degradation can affect its persistence within cells, potentially leading to prolonged effects on cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation and cleavage of silyl ethers. The tert-butyl(dimethyl)silyl group can be introduced to hydroxyl-containing biomolecules, protecting them from unwanted reactions during synthetic processes . The cleavage of the silyl group, often facilitated by fluoride ions or specific enzymes, results in the release of the protected hydroxyl group, allowing it to participate in subsequent biochemical reactions . This mechanism is crucial for the controlled manipulation of biomolecules in various biochemical and synthetic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions . Over extended periods, the stability of the silyl group may be compromised, leading to the gradual release of the protected hydroxyl group. Long-term studies have shown that the compound can maintain its protective function for significant durations, but environmental factors such as pH and temperature can influence its degradation rate .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can effectively protect hydroxyl groups without causing significant adverse effects . At higher doses, the compound may exhibit toxicity, potentially due to the accumulation of the silyl group or its metabolites . Studies have indicated that there is a threshold beyond which the protective benefits are outweighed by toxic effects, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include the hydrolysis of silyl ethers. Enzymes such as silyl ether hydrolases play a crucial role in the metabolism of this compound, facilitating the cleavage of the silyl group and the release of the hydroxyl group . The metabolic flux and levels of metabolites can be influenced by the presence of the silyl group, which can alter the availability of hydroxyl groups for further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the distribution of the compound can be affected by its affinity for different cellular compartments and organelles. The localization and accumulation of the compound can impact its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The presence of the silyl group can influence the compound’s localization, potentially affecting its activity and function within different subcellular environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the silyl group.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-({[Tert-butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of piperidine.
2-({[Tert-butyl(dimethyl)silyl]oxy}acetaldehyde): Contains an aldehyde group, making it more reactive in certain conditions.
2-({[Tert-butyl(dimethyl)silyl]oxy}acetic acid): Features a carboxylic acid group, which can participate in different types of reactions.
Uniqueness
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is unique due to its piperidine ring, which imparts different chemical properties and reactivity compared to similar compounds with simpler backbones. This makes it particularly useful in applications requiring selective protection and functionalization.
Propiedades
IUPAC Name |
tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENCRSBPCQZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479646 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135938-63-5 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

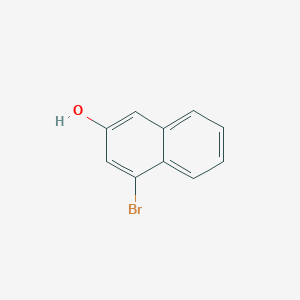

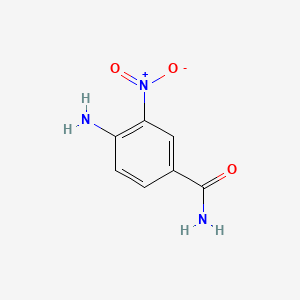
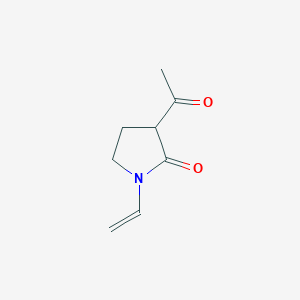

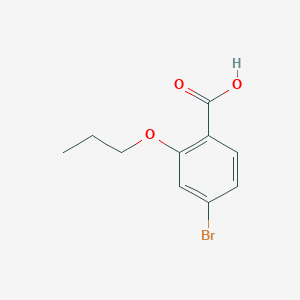
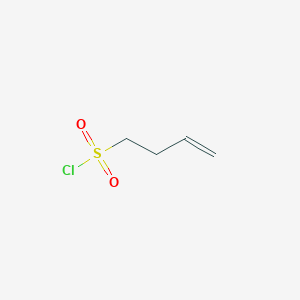
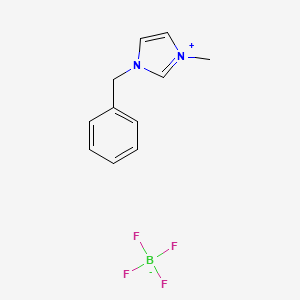
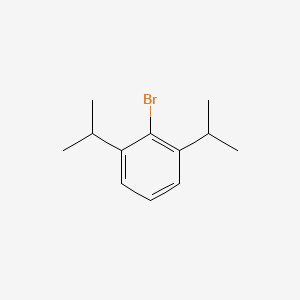
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)
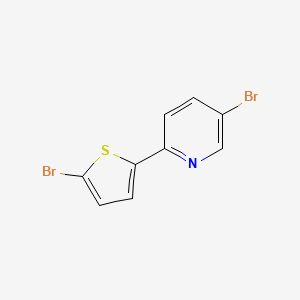


![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
